Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Catalog No.
S3053963
CAS No.
1855891-12-1
M.F
C11H15F3N2O2
M. Wt
264.248
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1...

CAS Number

1855891-12-1

Product Name

Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

IUPAC Name

ethyl 2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate

Molecular Formula

C11H15F3N2O2

Molecular Weight

264.248

InChI

InChI=1S/C11H15F3N2O2/c1-4-8(10(17)18-5-2)16-6-7(3)9(15-16)11(12,13)14/h6,8H,4-5H2,1-3H3

InChI Key

HAJJPQWOULDYEX-UHFFFAOYSA-N

SMILES

CCC(C(=O)OCC)N1C=C(C(=N1)C(F)(F)F)C

Solubility

not available

Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate, with the Chemical Abstracts Service number 1855891-12-1, is a synthetic compound characterized by its molecular formula C11H15F3N2O2C_{11}H_{15}F_{3}N_{2}O_{2} and a molecular weight of approximately 264.24 g/mol. This compound features a pyrazole ring substituted with a trifluoromethyl group and an ethyl butanoate moiety, contributing to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and agrochemicals .

Typical of esters and pyrazoles. Notably, it can participate in:

  • Hydrolysis: Reaction with water to yield the corresponding acid and alcohol.
  • Transesterification: Reaction with alcohols to form different esters.
  • Nucleophilic substitutions: Involving the pyrazole nitrogen atoms which can act as nucleophiles in reactions with electrophiles.

These reactions are significant for modifying the compound for specific applications or enhancing its biological activity .

Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate exhibits promising biological activities. Research indicates that compounds containing pyrazole rings often display:

  • Antimicrobial properties: Effective against a range of bacterial and fungal strains.
  • Anti-inflammatory effects: Potential use in treating conditions characterized by inflammation.
  • Anticancer activity: Some derivatives have shown effectiveness in inhibiting cancer cell proliferation.

The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy .

The synthesis of Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate generally involves the following steps:

  • Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of Trifluoromethyl Group: Typically achieved using trifluoromethylating agents such as trifluoromethyl iodide or other fluorinated reagents.
  • Esterification: The final step involves reacting the carboxylic acid derivative with ethanol under acidic conditions to form the ester.

These methods allow for the efficient production of the compound while maintaining high yields and purity .

Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has several applications, including:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting inflammation or cancer.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity against pests and pathogens.
  • Chemical Research: Utilized as a building block in synthetic organic chemistry for creating more complex molecules .

Studies focusing on the interactions of Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate with biological targets are essential for understanding its mechanism of action. These studies typically involve:

  • Binding affinity assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Cell viability assays: Determining cytotoxicity levels against various cell lines.
  • In vivo studies: Investigating pharmacokinetics and pharmacodynamics in animal models.

Such studies help elucidate its therapeutic potential and safety profile .

Several compounds share structural similarities with Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate, including:

Compound NameCAS NumberKey Features
Ethyl 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate1855888-32-2Similar pyrazole structure but with different substitution pattern
4-Methylpyrazole19063-03-1Simple pyrazole without ester functionality
TrifluoromethylpyrazolesVariousGeneral class known for diverse biological activities

Uniqueness

Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is unique due to its specific combination of functional groups that enhance both its solubility and biological activity compared to other similar compounds. The presence of both an ethyl ester and a trifluoromethyl group distinguishes it from simpler pyrazoles, potentially leading to enhanced efficacy in therapeutic applications .

XLogP3

2.8

Dates

Modify: 2023-07-24

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